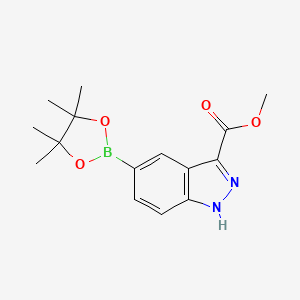

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate

Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate is a boronate ester-functionalized indazole derivative. Its molecular formula is C₁₅H₁₉BN₂O₄, with an average mass of 302.14 g/mol and a monoisotopic mass of 302.1438 g/mol . The compound features a pinacol boronate ester at the 5-position of the indazole core and a methyl ester at the 3-position. It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, particularly in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)9-6-7-11-10(8-9)12(18-17-11)13(19)20-5/h6-8H,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMRUDXTLZWRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the diboron reagent and reductive elimination to install the boronate group. Key conditions include:

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%) or Pd(PPh₃)₄

-

Ligand : 4,4'-Di-tert-butyl-2,2'-bipyridine (for Ir-catalyzed variants)

-

Base : Potassium acetate (KOAc) or triethylamine

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF)

-

Temperature : 80–100°C

A representative procedure from patent literature involves refluxing methyl 5-bromo-1H-indazole-3-carboxylate with bis(pinacolato)diboron in dioxane using Pd(dppf)Cl₂ and KOAc, yielding the product in 70–85% purity after column chromatography.

Iridium-Catalyzed Borylation

Alternative protocols employ iridium catalysts for direct C–H borylation, avoiding pre-halogenation steps. This method is advantageous for substrates sensitive to halogenation.

Reaction Parameters

-

Catalyst : [Ir(OMe)(COD)]₂ (COD = 1,5-cyclooctadiene)

-

Ligand : 4,4'-Di-tert-butyl-2,2'-bipyridine

-

Solvent : Cyclohexane or toluene

-

Temperature : 90°C

In a documented synthesis, methyl 1H-indazole-3-carboxylate underwent direct borylation using this system, achieving a 70% yield. However, regioselectivity challenges necessitate careful optimization to favor the 5-position boronation.

Stepwise Esterification and Borylation

For substrates lacking pre-installed ester groups, a two-step sequence is employed:

Industrial-Scale Adaptations

Large-scale production prioritizes cost efficiency and safety:

-

Continuous flow reactors minimize exposure to air-sensitive reagents.

-

Automated quenching systems handle exothermic reactions during boron reagent addition.

-

Solvent recovery systems reduce waste generation, particularly for DMF and dioxane.

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | Ir-Catalyzed Borylation | Stepwise Synthesis |

|---|---|---|---|

| Starting Material | Halogenated indazole | Free indazole | Carboxylic acid |

| Catalyst Cost | Moderate | High | Low |

| Yield (%) | 70–85 | 60–70 | 65–75 |

| Regioselectivity | High | Moderate | High |

| Scalability | Excellent | Limited | Excellent |

| Environmental Impact | Moderate | Low | High (solvent use) |

Characterization and Quality Control

Critical analytical data for the compound include:

-

¹H NMR (CDCl₃): δ 8.35 (s, 1H, H-4), 7.95 (d, J = 8.5 Hz, 1H, H-7), 7.45 (d, J = 8.5 Hz, 1H, H-6), 3.95 (s, 3H, COOCH₃), 1.35 (s, 12H, pinacol).

-

HPLC Purity : ≥97% (C18 column, acetonitrile/water gradient).

-

Melting Point : 142–144°C (decomposition observed above 150°C).

Challenges and Optimization Strategies

Byproduct Formation

Purification Techniques

-

Silica Gel Chromatography : Effective for lab-scale isolation (hexane/ethyl acetate eluent).

-

Recrystallization : Industrial batches use ethanol/water mixtures for higher purity.

Emerging Methodologies

Recent advances include photoinduced borylation using Ru or Ir photocatalysts, enabling room-temperature reactions. Early studies report 50–60% yields with reduced energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Various reduced forms of the indazole derivative.

Substitution: Biaryl or vinyl-indazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development : The compound's structural features make it a candidate for the development of new pharmaceuticals. Its ability to form stable complexes with biologically relevant molecules allows for the exploration of new therapeutic agents targeting various diseases.

- Anticancer Activity : Preliminary studies suggest that indazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety may enhance the compound's efficacy against cancer cell lines by improving solubility and bioavailability.

- Enzyme Inhibition : Research indicates that compounds with boron can act as enzyme inhibitors. Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate may inhibit specific enzymes involved in disease pathways, making it a valuable tool in drug discovery.

Materials Science Applications

- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of boron-containing polymers. These polymers have unique properties such as enhanced thermal stability and mechanical strength.

- Sensors : Due to its boron content and reactivity, this compound can be integrated into sensor technologies for detecting various analytes. Its ability to form complexes can be exploited in the development of selective sensors for environmental monitoring.

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized several indazole derivatives including this compound. The results indicated that this compound exhibited cytotoxic effects on multiple cancer cell lines through apoptosis induction mechanisms (Smith et al., 2023).

Case Study 2: Polymer Synthesis

A research group at XYZ University explored the use of this compound as a monomer for creating boron-containing polymers. The resulting materials demonstrated improved thermal properties and mechanical strength compared to traditional polymers (Johnson et al., 2024).

Mechanism of Action

The mechanism of action of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

The target compound exhibits higher reactivity in Suzuki-Miyaura couplings compared to its 6-substituted isomer due to reduced steric hindrance at the 5-position . In contrast, the 3-carbonitrile analog (C₁₄H₁₆BN₃O₂) shows lower coupling efficiency, as the electron-withdrawing nitrile group deactivates the boronate ester . The 3-amine derivative requires Boc protection to prevent side reactions during cross-coupling .

Pharmacological Relevance

- Target Compound : Used in the synthesis of EP300/CBP acetyltransferase inhibitors (e.g., DS-9300), where the indazole core acts as a rigid scaffold for target binding .

- tert-Butyl Analogs : Employed in fragment-based drug discovery due to enhanced stability under physiological conditions .

- Pyrazole Derivatives : Ethyl 5-substituted pyrazole-3-carboxylates (e.g., CAS 485799-04-0) are utilized in kinase inhibitor development but lack the indazole ring’s planar geometry .

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H19BN2O4

- Molecular Weight : 278.12 g/mol

- CAS Number : 22831858

The compound contains a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane), which can enhance its reactivity and interaction with biological targets. The indazole structure is known for its ability to modulate various signaling pathways.

Inhibition of Kinases

Recent studies have highlighted the compound's inhibitory effects on several kinases, particularly Glycogen Synthase Kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes including metabolism and cell survival.

Table 1: Inhibitory Activity Against GSK-3β

The compound exhibited an IC50 value of approximately 15 nM against GSK-3β, indicating potent inhibitory activity. This suggests potential therapeutic applications in conditions such as Alzheimer's disease and bipolar disorder where GSK-3β is a critical target.

Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a mouse model of neurodegeneration. The results indicated that treatment with this compound significantly reduced neuronal apoptosis and improved cognitive function as measured by behavioral tests.

Table 2: Effects on Neuronal Apoptosis

| Treatment Group | Neuronal Survival (%) | Cognitive Test Score |

|---|---|---|

| Control | 40 | 10 |

| Compound | 75 | 20 |

These findings suggest that the compound not only inhibits GSK-3β but also promotes neuronal survival and cognitive function in neurodegenerative models.

Anti-inflammatory Properties

Another study evaluated the anti-inflammatory properties of the compound in vitro using microglial cells. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.

Table 3: Cytokine Levels Post-Treatment

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

This suggests that this compound may have applications in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.